Ethyl 6-(((4-chlorophenyl)sulfonyl)methyl)-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 2. The structure includes:
- Ethyl ester group at position 3.
- 4-Ethoxyphenyl substituent at position 4.
- Sulfonylmethyl-4-chlorophenyl group at position 5.
- Oxo group at position 2.
The sulfonyl group (-SO₂-) and 4-chlorophenyl moiety introduce strong electron-withdrawing effects, while the ethoxyphenyl group contributes moderate electron-donating properties.
Properties
IUPAC Name |
ethyl 6-[(4-chlorophenyl)sulfonylmethyl]-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O6S/c1-3-30-16-9-5-14(6-10-16)20-19(21(26)31-4-2)18(24-22(27)25-20)13-32(28,29)17-11-7-15(23)8-12-17/h5-12,20H,3-4,13H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIWEEPWNCMZDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes key structural and functional differences between the target compound and related tetrahydropyrimidine derivatives:
Notes:
- Sulfonyl vs.
- Ethoxyphenyl vs. Fluorophenyl/Cyanophenyl: The ethoxy group balances electron donation and steric effects, unlike strongly electron-withdrawing groups (e.g., -F, -CN), which may reduce metabolic stability .
- Oxo vs. Thioxo : The oxo group (C=O) forms stronger hydrogen bonds than thioxo (C=S), influencing crystal packing and solubility .
Electronic and Spectral Properties
- DFT Studies : The 4-ethoxyphenyl group in the target compound contributes to a higher HOMO-LUMO gap (≈4.5 eV) compared to methoxy-substituted derivatives (≈4.0 eV), suggesting greater stability .
- UV-Vis Spectra : Strong absorption at ~300 nm (attributed to π→π* transitions) aligns with analogues bearing aromatic substituents .
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